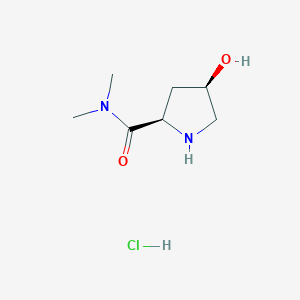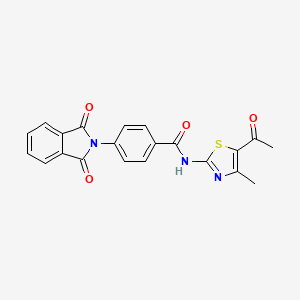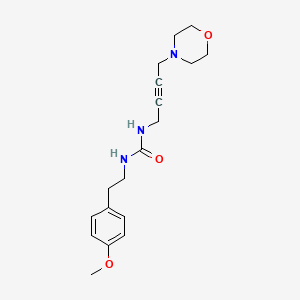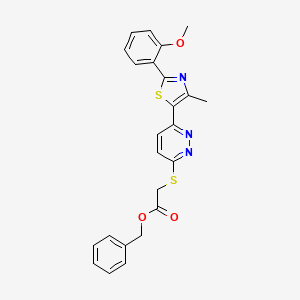
2-(3-Amino-phenyl)-benzothiazol-6-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Amino-phenyl)-benzothiazol-6-ylamine” is a derivative of benzothiazole, which is a type of heterocyclic compound. Benzothiazoles are known for their diverse biological properties and have been extensively studied for their anticancer activities .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various synthetic methodologies. A series of new 2-(3-aminophenyl)-benzothiazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines . Another study discussed the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of other benzothiazole derivatives. Boronic acids, which are mild Lewis acids, are generally stable and easy to handle, making them important to organic synthesis .Chemical Reactions Analysis
Boronic acids, including phenylboronic acid, have been utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . Another study discussed the chemistry of heterocyclic scaffolds, their synthesis using different catalytic systems and eco-friendly pathways, and their bio-applicability against various lethal diseases .Applications De Recherche Scientifique
Corrosion Inhibition
2-(3-Amino-phenyl)-benzothiazol-6-ylamine derivatives have been investigated for their corrosion inhibiting properties, particularly against steel corrosion in acidic solutions. Research shows that these derivatives offer enhanced stability and higher inhibition efficiencies compared to other benzothiazole family inhibitors. They can adsorb onto surfaces through both physical and chemical means, providing protective coatings against corrosion (Hu et al., 2016).
Antibacterial and Antifungal Applications
Studies on various benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities. Synthesized compounds have been effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. This suggests potential applications in developing new antimicrobial agents (Patel & Agravat, 2007), (Amnerkar et al., 2015).
Antitumor Properties
Benzothiazole derivatives, including those with aminophenyl groups, have been found to exhibit antitumor activities. These compounds have shown cytostatic effects against various human cancer cell lines, indicating their potential in cancer therapy (Racané et al., 2006).
Antihypertensive Activity
Certain benzothiazole derivatives have been synthesized and assessed for their antihypertensive properties. These compounds differ from previously reported ones by producing potent hypertensive effects, making them of interest for further development as antihypertensive agents (Sharma et al., 2010).
Diuretic Activity
Some benzothiazole sulfonamide derivatives have been designed and synthesized, showing promising diuretic activity in experimental models. These compounds represent a new class of diuretic agents, with potential for further development in treating conditions requiring diuretic intervention (Husain et al., 2016).
Anticonvulsant Agents
Derivatives of benzothiazole have been synthesized and tested for their anticonvulsant activities. Some of these compounds have shown good anticonvulsant potencies, indicating their potential application in the treatment of seizure disorders (Gineinah, 2001).
Safety and Hazards
Orientations Futures
The future directions for the research on 2-(3-Amino-phenyl)-benzothiazol-6-ylamine could involve further exploration of its synthesis, properties, and potential applications. One study discussed the development of an easy and efficient method for the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides with high chiral purity .
Propriétés
IUPAC Name |
2-(3-aminophenyl)-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIGQQDOCAWDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(S2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2426627.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2426632.png)


![2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene](/img/structure/B2426637.png)

![1,7-dimethyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2426644.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2426645.png)


![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)
